molecular formula C8H7F3O2 B13077590 (2-(Difluoromethoxy)-6-fluorophenyl)methanol

(2-(Difluoromethoxy)-6-fluorophenyl)methanol

Cat. No.: B13077590
M. Wt: 192.13 g/mol
InChI Key: PTZZFWVSQHQMBA-UHFFFAOYSA-N
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Description

(2-(Difluoromethoxy)-6-fluorophenyl)methanol is a fluorinated aromatic alcohol with the molecular formula C₈H₇F₃O₂ and a molecular weight of 192.14 g/mol . It features a benzyl alcohol backbone substituted with a difluoromethoxy (-OCF₂H) group at the ortho-position (C2) and a fluorine atom at the para-position (C6) relative to the hydroxymethyl group. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing and lipophilicity-enhancing properties of the difluoromethoxy group, which can influence pharmacokinetics and binding interactions .

Properties

Molecular Formula

C8H7F3O2

Molecular Weight

192.13 g/mol

IUPAC Name

[2-(difluoromethoxy)-6-fluorophenyl]methanol

InChI

InChI=1S/C8H7F3O2/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-3,8,12H,4H2

InChI Key

PTZZFWVSQHQMBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CO)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Difluoromethoxy)-6-fluorophenyl)methanol typically involves the introduction of difluoromethoxy and fluorophenyl groups onto a methanol backbone. One common synthetic route includes the reaction of 2,6-difluorophenol with methanol in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of (2-(Difluoromethoxy)-6-fluorophenyl)methanol may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-(Difluoromethoxy)-6-fluorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The difluoromethoxy and fluorophenyl groups can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted phenylmethanol derivatives.

Scientific Research Applications

(2-(Difluoromethoxy)-6-fluorophenyl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-(Difluoromethoxy)-6-fluorophenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy and fluorophenyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly affect the compound’s reactivity, solubility, and biological activity. Below is a comparative analysis with key analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Differences/Implications Evidence ID
(2-(Difluoromethoxy)-6-fluorophenyl)methanol -OCF₂H (C2), -F (C6), -CH₂OH (C1) C₈H₇F₃O₂ 192.14 Baseline for comparison; balanced lipophilicity and metabolic stability.
[2-(Difluoromethoxy)-3-fluorophenyl]methanol -OCF₂H (C2), -F (C3), -CH₂OH (C1) C₈H₇F₃O₂ 192.14 Fluorine at C3 may alter steric interactions in binding pockets.
(2-Fluoro-6-iodophenyl)methanol -F (C2), -I (C6), -CH₂OH (C1) C₇H₆FIO 252.03 Iodine’s bulkiness increases molecular weight and may reduce solubility.
(2,3-Difluoro-6-methylphenyl)methanol -F (C2, C3), -CH₃ (C6), -CH₂OH (C1) C₈H₈F₂O 158.15 Methyl group at C6 enhances hydrophobicity; dual fluorine substitution increases electron withdrawal.
2-(Difluoromethoxy)-6-fluorobenzyl amine -OCF₂H (C2), -F (C6), -CH₂NH₂ (C1) C₈H₈F₃NO 191.15 Replacement of -OH with -NH₂ alters hydrogen-bonding capacity and basicity.
Key Observations:
  • Electron-Withdrawing Effects : The difluoromethoxy group (-OCF₂H) in the target compound and its analogs enhances resistance to oxidative metabolism compared to methoxy (-OCH₃) groups .
  • Positional Isomerism : Fluorine at C3 () vs. C6 (target compound) may lead to divergent biological activities due to altered steric or electronic interactions with target proteins.

Biological Activity

(2-(Difluoromethoxy)-6-fluorophenyl)methanol is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms into organic molecules can significantly alter their pharmacological properties, including potency, selectivity, and metabolic stability. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

The biological activity of (2-(Difluoromethoxy)-6-fluorophenyl)methanol is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethoxy and fluorine substituents enhance the compound's binding affinity and selectivity for these targets. Such interactions can modulate various cellular processes, leading to significant biological responses.

  • Target Interactions : The compound may bind to enzymes involved in metabolic pathways or receptors that regulate cellular signaling. For instance, fluorinated compounds have been shown to increase potency against histone deacetylases (HDACs), which play a crucial role in cancer progression .

Biological Activity

Research indicates that (2-(Difluoromethoxy)-6-fluorophenyl)methanol exhibits various biological activities:

  • Anticancer Activity : Fluorinated derivatives have demonstrated enhanced cytotoxicity in various cancer cell lines. For example, modifications at the C-2 position with halogens have been shown to improve the stability and uptake of compounds, making them more effective at lower doses .
  • Enzyme Inhibition : The compound's mechanism includes the inhibition of specific enzymes such as phospholipase A2 and HDACs. Inhibition of these enzymes can lead to altered cell cycle progression and apoptosis in cancer cells .

Case Studies

  • Histone Deacetylase Inhibition : A study highlighted that fluorinated compounds similar to (2-(Difluoromethoxy)-6-fluorophenyl)methanol exhibited increased potency against HDACs compared to non-fluorinated analogs. The introduction of fluorine groups improved the binding affinity, leading to lower IC50 values in multiple cancer cell lines .
  • Cytotoxicity in Glioblastoma : Research on fluorinated derivatives of 2-deoxy-D-glucose indicated that these compounds could inhibit glycolysis effectively in glioblastoma cells. The presence of fluorine enhanced their interaction with hexokinase, a key enzyme in glucose metabolism, demonstrating a promising therapeutic approach for aggressive cancers .

Data Table

The following table summarizes key findings related to the biological activity of (2-(Difluoromethoxy)-6-fluorophenyl)methanol and its analogs:

CompoundTargetActivityIC50 (µM)Reference
(2-(Difluoromethoxy)-6-fluorophenyl)methanolHDACsInhibition0.5
2-Deoxy-D-glucose Fluorinated DerivativeHexokinaseGlycolysis Inhibition0.3
SF5-VorinostatVarious Cancer CellsCytotoxicity1.0

Q & A

Basic: What synthetic routes are recommended for (2-(Difluoromethoxy)-6-fluorophenyl)methanol, and how can reaction conditions be optimized for yield?

Answer:
A common approach involves introducing the difluoromethoxy group to a fluorinated aromatic precursor. For example, fluorination of a chloro- or nitro-substituted phenyl intermediate using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 80–100°C) can yield the difluoromethoxy moiety . Subsequent reduction of a carbonyl group (e.g., via NaBH₄ or LiAlH₄) introduces the methanol substituent. Optimization includes controlling stoichiometry (excess fluorinating agent) and reaction time to minimize side products like overoxidized sulfones or sulfoxides .

Basic: What analytical techniques are critical for characterizing (2-(Difluoromethoxy)-6-fluorophenyl)methanol?

Answer:

  • NMR Spectroscopy : 1^1H and 19^{19}F NMR confirm structural integrity, with characteristic shifts for the difluoromethoxy group (δ8085\delta \sim80-85 ppm for 19^{19}F) and benzylic -CH2_2OH (δ4.55.0\delta \sim4.5-5.0 ppm for 1^1H) .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to separate impurities. Relative retention times (e.g., 1.0 for the parent compound) help identify byproducts .

Basic: How should researchers ensure the stability of (2-(Difluoromethoxy)-6-fluorophenyl)methanol during storage?

Answer:
Store the compound at 2–8°C in airtight, light-resistant containers under inert gas (e.g., N2_2) to prevent oxidation of the methanol group or hydrolysis of the difluoromethoxy moiety. Stability studies under accelerated conditions (40°C/75% RH for 6 months) can assess degradation pathways .

Advanced: How can researchers resolve contradictions in byproduct profiles observed during synthesis?

Answer:
Contradictions often arise from variable oxidation states (e.g., sulfoxide vs. sulfone impurities). Strategies include:

  • Chromatographic Resolution : Use gradient HPLC with a phenyl-hexyl column to separate sulfoxide (relative retention time ~1.3) and sulfone (~2.7) derivatives .
  • Reaction Monitoring : In-situ FTIR or LC-MS tracks intermediate formation, enabling precise control of oxidizing agents (e.g., meta-chloroperbenzoic acid) to prevent overoxidation .

Advanced: What computational methods predict the reactivity of the difluoromethoxy group in nucleophilic or electrophilic environments?

Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the aromatic ring. For example, the difluoromethoxy group’s electron-withdrawing effect increases reactivity at the para-position .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways for fluorination or hydroxylation .

Advanced: How can impurity thresholds be validated for (2-(Difluoromethoxy)-6-fluorophenyl)methanol in pharmaceutical intermediates?

Answer:
Follow pharmacopeial guidelines (e.g., USP) for impurity profiling:

  • Limit Tests : Use spiked samples to validate detection limits (e.g., 0.15% for major impurities) via HPLC with photodiode array detection .
  • Forced Degradation : Expose the compound to acid/base hydrolysis, thermal stress, and UV light to identify labile sites and establish degradation pathways .

Advanced: What strategies mitigate challenges in regioselective fluorination during synthesis?

Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., boronic esters) to guide fluorination to the ortho/para positions .
  • Metal Catalysis : Use palladium catalysts with fluorine-specific ligands (e.g., Xantphos) to enhance selectivity in aromatic fluorination .

Basic: What safety precautions are essential when handling (2-(Difluoromethoxy)-6-fluorophenyl)methanol?

Answer:

  • Ventilation : Use fume hoods due to potential release of volatile fluorinated compounds.
  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated halogenated waste containers .

Advanced: How does the electronic effect of the difluoromethoxy group influence the compound’s bioactivity?

Answer:
The difluoromethoxy group’s strong electron-withdrawing nature increases metabolic stability by reducing cytochrome P450-mediated oxidation. This property is leveraged in drug design for prolonged half-life, as seen in analogs like pantoprazole .

Advanced: What spectroscopic methods differentiate positional isomers of fluorinated derivatives?

Answer:

  • 19^{19}F NMR Coupling Constants : Ortho-fluorine atoms exhibit 3JFF^3J_{F-F} coupling (~20 Hz), while para-substituents show no coupling .
  • IR Spectroscopy : Stretching vibrations for C-F bonds in difluoromethoxy groups appear at 1100–1200 cm1^{-1}, distinct from mono-fluoro analogs .

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